5,6-Dimethyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide
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Overview
Description
5,6-Dimethyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide is a synthetic organic compound that features a pyrimidine ring substituted with dimethyl groups at positions 5 and 6, and a carboxamide group linked to a 3,4,5-trimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of 3,4,5-trimethoxyphenyl with a halogenated pyrimidine precursor in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5,6-Dimethyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound’s derivatives are explored for their use in materials science and as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl moiety is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest in cancer cells . Additionally, the compound may interact with other proteins and enzymes, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts and exhibits similar microtubule-targeting properties.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors with therapeutic applications.
Uniqueness
5,6-Dimethyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the 3,4,5-trimethoxyphenyl group. This combination imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
5,6-dimethyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-9-10(2)17-8-18-14(9)16(20)19-11-6-12(21-3)15(23-5)13(7-11)22-4/h6-8H,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEKYWQNIUISDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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